molecular formula C19H19FN2O2 B11017726 N-(2,6-dimethylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

N-(2,6-dimethylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11017726
M. Wt: 326.4 g/mol
InChI Key: SZLICKWVDYWXLX-UHFFFAOYSA-N
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Description

N-(2,6-DIMETHYLPHENYL)-1-(4-FLUOROPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidine ring, a fluorophenyl group, and a dimethylphenyl group, making it a subject of interest in medicinal chemistry and material science.

Properties

Molecular Formula

C19H19FN2O2

Molecular Weight

326.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H19FN2O2/c1-12-4-3-5-13(2)18(12)21-19(24)14-10-17(23)22(11-14)16-8-6-15(20)7-9-16/h3-9,14H,10-11H2,1-2H3,(H,21,24)

InChI Key

SZLICKWVDYWXLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-DIMETHYLPHENYL)-1-(4-FLUOROPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the pyrrolidine intermediate.

    Attachment of the Dimethylphenyl Group: This can be done through a Friedel-Crafts acylation reaction, where the dimethylphenyl group is introduced to the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-DIMETHYLPHENYL)-1-(4-FLUOROPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides, acids, and bases can be used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-(2,6-DIMETHYLPHENYL)-1-(4-FLUOROPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,6-DIMETHYLPHENYL)-1-(4-FLUOROPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-DIMETHYLPHENYL)-2-(4-FLUOROPHENYL)-4-QUINOLINECARBOXAMIDE
  • N-(3-AMINO-2,6-DIMETHYLPHENYL)-2-(4-FLUOROPHENYL)ACETAMIDE

Uniqueness

N-(2,6-DIMETHYLPHENYL)-1-(4-FLUOROPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets, making it valuable for specialized applications in research and industry.

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